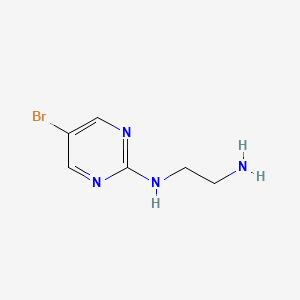![molecular formula C9H7ClN2O B1416216 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine CAS No. 865610-66-8](/img/structure/B1416216.png)
4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine
Descripción general
Descripción
“4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine” is a chemical compound that has been used in diverse scientific research. It can be used for the synthesis of new neonicotinoid compounds, having insecticidal activity .
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, the synthesis of 4-(chloromethyl)pyridine hydrochloride involves oxidation, reaction with methanol, reduction, and reaction with thionyl chloride . The synthesis of oxazolines, a related class of compounds, involves various substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
Oxazoline, a component of the compound, is a five-membered heterocycle having one nitrogen and one oxygen in its structure . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, the synthesis of oxazolines involves various substrates and protocols . Other reactions include the protodeboronation of pinacol boronic esters and the synthesis of trifluoromethylpyridines .Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
Research has shown that 2-(Chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine, a compound related to 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine, can be used in the synthesis of new 2-aminomethyloxazolo[5,4-b]pyridine derivatives. This synthesis involves nucleophilic substitution with various amines and cyclic amides, highlighting the potential for creating a range of novel compounds (Palamarchuk et al., 2019).
Anticancer and Antimicrobial Agents
A study on the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, which includes structures related to 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine, revealed their potential as anticancer and antimicrobial agents. These compounds showed promising activity against various cancer cell lines and pathogenic strains, indicating their potential in pharmaceutical applications (Katariya et al., 2021).
Use in Organic Light-Emitting Diodes (OLEDs)
A theoretical investigation into cyclometalated Ir(III) complexes, which include derivatives of pyridine and oxazole such as 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine, showed their application in organic light-emitting diodes (OLEDs). This study provides insights into the phosphorescence spectra and quantum yields of these complexes, suggesting their utility in developing advanced OLED materials (Guo et al., 2019).
Antibacterial Activity
Compounds synthesized from 4-amino-3-pyridin-3-yl-4H-[1,2,4] triazole-5-thiol and 2-chloromethyl-5-substituted phenyl-[1,3,4] oxadiazoles, structurally related to 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine, demonstrated good antibacterial activity. This indicates their potential in developing new antibacterial drugs (Hu et al., 2005).
Catalysis of Enantioselective Reactions
A new pyridine-2,6-bis(oxazoline) derived from similar structures was synthesized and used in lanthanide-based catalysts for enantioselective reactions. This study demonstrates the application of such compounds in asymmetric catalysis, which is crucial in pharmaceutical and chemical industries (Desimoni et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
5-(chloromethyl)-3-pyridin-4-yl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-8-5-9(12-13-8)7-1-3-11-4-2-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHWRCJFAXVHAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650903 | |
| Record name | 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine | |
CAS RN |
865610-66-8 | |
| Record name | 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



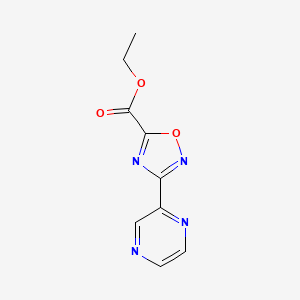

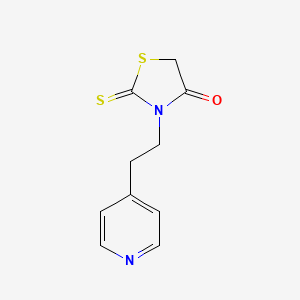
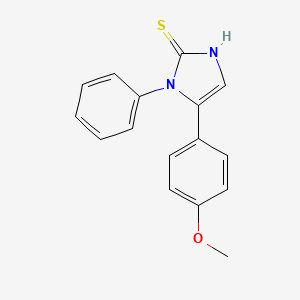
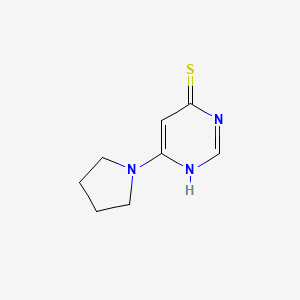
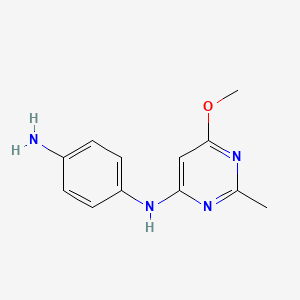
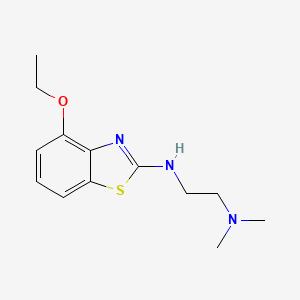
![6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1416147.png)
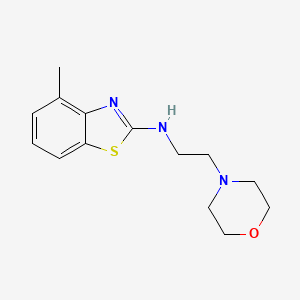
![4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1416149.png)
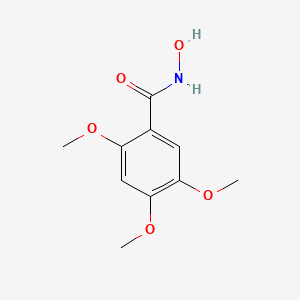
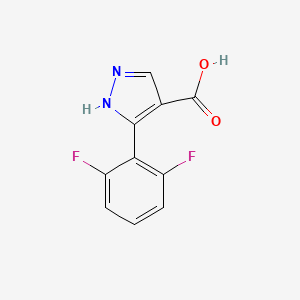
![4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1416154.png)
